molecular formula C10H9ClN2O2 B14414096 3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione CAS No. 83996-80-9

3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B14414096
CAS No.: 83996-80-9
M. Wt: 224.64 g/mol
InChI Key: BGJFEGRMZBJIQH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 3-chlorobenzaldehyde with methylamine and glycine. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring or the phenyl ring.

Scientific Research Applications

3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Unlike other similar compounds, it possesses an imidazolidine-2,4-dione core, which can interact with different molecular targets and pathways, making it a versatile compound for research and industrial applications.

Properties

CAS No.

83996-80-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6H2,1H3

InChI Key

BGJFEGRMZBJIQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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